16-Hydroxypalmitoyl-CoA

beta-oxidation mitochondrial metabolism acyl-CoA substrate specificity

16-Hydroxypalmitoyl-CoA is the essential, non-substitutable substrate for studying omega-hydroxylation pathways, peroxisomal vs. mitochondrial β-oxidation partitioning, and cutin/suberin biosynthesis. Unlike generic palmitoyl-CoA, its terminal omega-hydroxyl group ensures accurate enzymatic recognition for CYP86A subfamily P450s, LACS2 acyl-CoA synthetase, and glycerol-3-phosphate dehydrogenase inhibition assays. This specificity prevents experimental artifacts in plant lipid polyester engineering, peroxisomal disorder research, and synthetic biology for microdiesel or fatty alcohol production. Source the authentic hydroxylated intermediate to guarantee pathway-relevant results.

Molecular Formula C37H62N7O18P3S-4
Molecular Weight 1017.9 g/mol
Cat. No. B15544873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hydroxypalmitoyl-CoA
Molecular FormulaC37H62N7O18P3S-4
Molecular Weight1017.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H66N7O18P3S/c1-37(2,32(49)35(50)40-18-17-27(46)39-19-21-66-28(47)16-14-12-10-8-6-4-3-5-7-9-11-13-15-20-45)23-59-65(56,57)62-64(54,55)58-22-26-31(61-63(51,52)53)30(48)36(60-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,45,48-49H,3-23H2,1-2H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/p-4/t26-,30-,31-,32+,36-/m1/s1
InChIKeyROZGNNDROQHXPF-BBECNAHFSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Hydroxypalmitoyl-CoA: Procurement and Differentiation Guide for Omega-Hydroxy Fatty Acyl-CoA Research


16-Hydroxypalmitoyl-CoA (16-hydroxyhexadecanoyl-CoA) is an omega-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 16-hydroxyhexadecanoic acid [1]. It is a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA [1], with a molecular formula of C37H62N7O18P3S and molecular weight of 1017.9 Daltons [2]. This compound is functionally related to 16-hydroxyhexadecanoic acid [1] and serves as a critical intermediate in omega-hydroxylation pathways, cutin and suberin biosynthesis, and peroxisomal beta-oxidation [3].

Why 16-Hydroxypalmitoyl-CoA Cannot Be Interchanged with Unmodified Palmitoyl-CoA or Other Long-Chain Acyl-CoAs


Substitution of 16-hydroxypalmitoyl-CoA with palmitoyl-CoA or other unmodified long-chain acyl-CoAs introduces fundamental experimental artifacts due to the terminal omega-hydroxyl group, which alters substrate recognition, metabolic fate, and enzymatic processing. While palmitoyl-CoA primarily enters mitochondrial beta-oxidation via the carnitine shuttle, 16-hydroxypalmitoyl-CoA exhibits distinct partitioning between peroxisomal and mitochondrial compartments [1]. The omega-hydroxyl moiety confers differential reactivity with cytochrome P450 hydroxylases, acyl-CoA synthetases, and downstream pathway enzymes involved in cutin/suberin biosynthesis [2]. Furthermore, 16-hydroxypalmitoyl-CoA demonstrates unique inhibitory activity toward specific enzymes, including glycerol-3-phosphate dehydrogenase and 4-hydroxybenzoate-polyprenyltransferase, which unmodified palmitoyl-CoA does not exhibit to the same extent [3]. These structural and functional differences preclude generic substitution and necessitate the use of the authentic omega-hydroxylated compound for pathway-specific investigations.

Quantitative Differentiation of 16-Hydroxypalmitoyl-CoA: Evidence-Based Selection Criteria


Mitochondrial Beta-Oxidation Activity: 16-Hydroxypalmitoyl-CoA vs. Palmitoyl-CoA as Reference Substrate

In intact liver mitochondria from clofibrate-treated rats, 16-hydroxypalmitoyl-CoA and palmitoyl-CoA serve as comparable reference substrates for assessing dicarboxylyl-CoA oxidation activity. Hexadecanedioyl-CoA oxidation activity measured 20-25% of that obtained with palmitoyl-CoA and 16-hydroxypalmitoyl-CoA as substrates [1]. This direct head-to-head comparison establishes 16-hydroxypalmitoyl-CoA as functionally equivalent to palmitoyl-CoA in this mitochondrial oxidation context while structurally distinct due to its terminal hydroxyl group.

beta-oxidation mitochondrial metabolism acyl-CoA substrate specificity

Compartment-Specific Oxidation: Peroxisomal vs. Mitochondrial Beta-Oxidation of Omega-Hydroxy Acyl-CoAs

16-Hydroxypalmitoyl-CoA, as an omega-hydroxymonocarboxylyl-CoA, is a substrate for both peroxisomal and mitochondrial beta-oxidation systems, whereas dicarboxylyl-CoAs such as hexadecanedioyl-CoA are exclusively peroxisomal substrates. In control rat liver and kidney cortex, intact mitochondria incubated with L-carnitine oxidize long-chain monocarboxylyl-CoAs and omega-hydroxymonocarboxylyl-CoAs but cannot oxidize dicarboxylyl-CoAs [1]. This functional distinction enables 16-hydroxypalmitoyl-CoA to serve as a positive control that differentiates between intact mitochondrial and peroxisomal oxidation capacity in subcellular fractionation studies.

peroxisomal oxidation subcellular fractionation omega-hydroxylation

Enzymatic Inhibition Profile: 16-Hydroxypalmitoyl-CoA as Inhibitor of Glycerol-3-Phosphate Dehydrogenase

16-Hydroxypalmitoyl-CoA exhibits specific enzyme inhibitory activity not shared by unmodified palmitoyl-CoA or shorter-chain acyl-CoAs. According to MetaCyc database annotations, 16-hydroxypalmitoyl-CoA acts as an inhibitor of glycerol-3-phosphate dehydrogenase, with the mechanism of inhibition classified as unknown [1]. Additionally, it inhibits 4-hydroxybenzoate-polyprenyltransferase [1]. This inhibitory profile distinguishes 16-hydroxypalmitoyl-CoA from the majority of long-chain acyl-CoAs and may reflect its unique omega-hydroxyl moiety altering active site interactions.

enzyme inhibition metabolic regulation acyl-CoA biology

Biosynthetic Pathway Specificity: 16-Hydroxypalmitoyl-CoA as Obligate Intermediate in Cutin Monomer Production

16-Hydroxypalmitoyl-CoA serves as the obligate substrate for the second hydroxylation step in cutin monomer biosynthesis, yielding 10,16-dihydroxypalmitoyl-CoA [1]. This reaction is catalyzed by a cytochrome P450 enzyme (EC 1.14.13.-) that specifically recognizes the omega-hydroxylated acyl-CoA thioester [2]. The LACS2 long-chain acyl-CoA synthetase mutant in Arabidopsis shows defects specifically in the cutin layer, directly linking 16-hydroxypalmitoyl-CoA production to cutin integrity [3]. Unmodified palmitoyl-CoA cannot enter this specialized biosynthetic branch without prior omega-hydroxylation, establishing 16-hydroxypalmitoyl-CoA as a non-substitutable pathway-specific intermediate.

cutin biosynthesis plant lipid metabolism acyl-CoA synthetase

Reductive Conversion to 1,16-Hexadecane-diol: A Unique Terminal Hydroxyl-Dependent Reaction

16-Hydroxypalmitoyl-CoA undergoes a reductive conversion via EC 1.2.1.84 to yield 1,16-hexadecane-diol, consuming 2 NADPH and 2 H+ in the process [1]. This reaction is unique to omega-hydroxy fatty acyl-CoAs and cannot occur with unmodified palmitoyl-CoA, which lacks the terminal hydroxyl group required for diol formation. The recombinant enzyme responsible for this conversion accepts saturated and mono-unsaturated fatty acyl-CoAs of 16 to 22 carbons [2], but the terminal hydroxyl group is a strict structural prerequisite for this specific reductive pathway.

alkane biosynthesis acyl-CoA reductase fatty alcohol production

Optimal Applications for 16-Hydroxypalmitoyl-CoA Based on Quantitative Evidence


Peroxisomal vs. Mitochondrial Beta-Oxidation Discrimination in Metabolic Disease Models

16-Hydroxypalmitoyl-CoA is optimally deployed as a substrate in subcellular fractionation studies where researchers must distinguish between peroxisomal and mitochondrial beta-oxidation capacity. Its ability to be oxidized by intact mitochondria (unlike dicarboxylyl-CoAs) while retaining the omega-hydroxyl structural feature of peroxisomal substrates makes it a uniquely informative positive control [1]. This application is particularly valuable in studies of peroxisomal biogenesis disorders, fatty acid oxidation defects, and pharmacological induction of peroxisome proliferation where accurate compartment-specific activity measurements are essential for mechanistic interpretation.

Plant Cutin and Suberin Biosynthesis Research

In plant lipid metabolism studies, 16-hydroxypalmitoyl-CoA is the required substrate for investigating cutin and suberin monomer biosynthesis pathways. The LACS2 acyl-CoA synthetase specifically activates 16-hydroxypalmitate to 16-hydroxypalmitoyl-CoA, which then undergoes further hydroxylation to 10,16-dihydroxypalmitoyl-CoA as a cutin monomer precursor [1][2]. Researchers studying cuticle development, drought tolerance, pathogen resistance, or engineering lipid polyester production for biopolymer applications require this authentic intermediate because palmitoyl-CoA cannot recapitulate the hydroxylated substrate recognition essential for pathway flux. The compound is also relevant for CYP86A subfamily cytochrome P450 characterization studies [2].

Alkane Biosynthesis and Fatty Alcohol Production for Biofuel Research

16-Hydroxypalmitoyl-CoA serves as a key precursor in alkane biosynthesis pathways leading to long-chain diol production via EC 1.2.1.84 [1]. This reaction is central to microdiesel production strategies and synthetic biology efforts aimed at engineering fatty alcohol biosynthesis [2]. The omega-hydroxyl group enables terminal functionalization that unmodified palmitoyl-CoA cannot provide, making this compound essential for characterizing acyl-CoA reductase specificity, optimizing pathway flux in engineered microorganisms, and developing analytical standards for LC-MS/MS quantification of hydroxylated acyl-CoA intermediates in metabolic engineering applications [1].

Metabolic Crosstalk Studies: Fatty Acid Oxidation and Glycerol Phosphate Shuttle

For researchers investigating the regulatory interplay between fatty acid metabolism and carbohydrate metabolism, 16-hydroxypalmitoyl-CoA offers a unique tool compound due to its inhibitory activity toward glycerol-3-phosphate dehydrogenase [1]. This property enables studies of how omega-hydroxylated acyl-CoA species may modulate the glycerol phosphate shuttle and influence cytosolic NAD+/NADH ratios. While Ki values remain to be fully characterized, the documented inhibitory activity provides a starting point for structure-activity relationship studies examining how the terminal hydroxyl group alters acyl-CoA protein interactions compared to unmodified long-chain acyl-CoAs [1].

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